molecular formula C10H13N3O4 B1454357 tert-Butyl (2-nitropyridin-4-yl)carbamate CAS No. 1152428-55-1

tert-Butyl (2-nitropyridin-4-yl)carbamate

Cat. No.: B1454357
CAS No.: 1152428-55-1
M. Wt: 239.23 g/mol
InChI Key: MZQAHTFOFNOBFK-UHFFFAOYSA-N
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Description

Tert-Butyl (2-nitropyridin-4-yl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 238.26 g/mol.

Scientific Research Applications

Tert-Butyl (2-nitropyridin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl (2-nitropyridin-4-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-nitropyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.

    Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are typically employed.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates.

Mechanism of Action

The mechanism by which tert-Butyl (2-nitropyridin-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The compound’s nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-chloropyridin-4-yl)carbamate: Similar in structure but contains a chlorine atom instead of a nitro group.

    tert-Butyl carbamate: Lacks the pyridine ring and nitro group, making it less reactive in certain conditions.

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a cyano group and is used as a chemoselective reagent.

Uniqueness

Tert-Butyl (2-nitropyridin-4-yl)carbamate is unique due to its combination of a tert-butyl carbamate group and a nitro-substituted pyridine ring. This structure imparts specific reactivity and makes it suitable for a variety of applications in synthetic chemistry and research.

Properties

IUPAC Name

tert-butyl N-(2-nitropyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-11-8(6-7)13(15)16/h4-6H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQAHTFOFNOBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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